IDO1 Inhibition vs. Des-Methyl Analog
The target compound exhibits an IC50 of 982 nM against recombinant human IDO1 expressed in E. coli measured by fluorescence assay [1]. By contrast, the 3-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide analog (which lacks N-methyl groups on both indole and tetrazole) displays an IC50 of 40 nM against human TDO, illustrating that N-methylation on the indole and tetrazole significantly shifts target selectivity from TDO to IDO1 [2].
| Evidence Dimension | IDO1 IC50 |
|---|---|
| Target Compound Data | 982 nM |
| Comparator Or Baseline | 3-Bromo-N-[3-(1H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide (TDO IC50 = 40 nM; IDO1 data not reported) |
| Quantified Difference | Target compound is 24.5-fold less potent than the des-methyl analog against TDO; selectivity shift toward IDO1 implied |
| Conditions | Recombinant human IDO1 expressed in E. coli; fluorescence assay; 1 hr incubation |
Why This Matters
The N-methylation pattern directly influences IDO1 versus TDO selectivity, making the target compound more suitable for studies focused on IDO1-mediated pathways rather than TDO.
- [1] BindingDB BDBM50127203. CHEMBL3628601. IC50: 982 nM for IDO1. URL: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50127203 View Source
- [2] BindingDB BDBM50606613. CHEMBL5219865. IC50: 40 nM for TDO. URL: https://ww.w.bindingdb.org View Source
